(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" typically involves complex substitution reactions. Huang et al. (2021) described the synthesis of related compounds through a three-step substitution reaction, confirming the structures with spectroscopy and X-ray diffraction (Huang et al., 2021).
Molecular Structure Analysis
Molecular structure analysis, including conformational and crystallographic studies, provides insights into the compound's stability and interactions. The study by Huang et al. (2021) used density functional theory (DFT) and X-ray diffraction to analyze similar compounds' molecular structures, finding consistency between DFT-optimized structures and crystal structures (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions of such compounds often involve hydrogen bonding and π-π interactions, as detailed in a study by Mohri et al. (2015), which explored hydrogen bonding in molecules with similar structural features (Mohri et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystalline structure, are influenced by their molecular arrangement. X-ray diffraction studies, as employed by Huang et al. (2021), are crucial in determining these properties (Huang et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are often explored through experimental and theoretical methods. DFT calculations, as utilized in Huang et al.'s study, offer valuable insights into the electronic structure and potential chemical behavior of the compound (Huang et al., 2021).
Scientific Research Applications
Fluorescent Probe Sensing
Benzothiazole analogues, similar in structure to the compound , have been utilized as fluorescent probes for sensing magnesium and zinc cations. These compounds demonstrate sensitivity to pH changes, particularly in the pH 7-8 range, leading to significant fluorescence enhancement under basic conditions. The high sensitivity to pH and selectivity for metal cations can be attributed to the high acidity of the fluorophenol moiety in such compounds (Tanaka et al., 2001).
Synthesis and Structural Analysis
The synthesis of similar boric acid ester intermediates with benzene rings has been reported. These compounds, including variants of benzoxazole and benzothiazole, were analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations were used to compare molecular structures with crystallographic data, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Antimicrobial and Anticancer Activities
Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. Specific derivatives have demonstrated promising results against certain strains of bacteria and cancer cell lines, highlighting their potential in therapeutic applications (Naik et al., 2022).
Application in Material Science
Substituted thiophenes, closely related to the given compound, have shown a wide range of applications in material science, including use in thin-film transistors, organic field-effect transistors, and solar cells. The significance of these compounds in various technological applications is due to their diverse electrical and optical properties (Nagaraju et al., 2018).
Novel Fluorinated Building Blocks
The creation of fluorinated analogues to the given compound has been explored for the development of new fluorinated building blocks. These have applications in synthesizing a variety of fluorinated compounds, potentially enhancing photostability and spectroscopic properties of the resultant materials (Patrick et al., 2004).
Mechanism of Action
properties
IUPAC Name |
(4-ethylphenyl)-[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-3-16-7-9-17(10-8-16)24(27)23-15-26(19-5-4-6-20(14-19)30-2)21-12-11-18(25)13-22(21)31(23,28)29/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMGCXYQGWJFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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